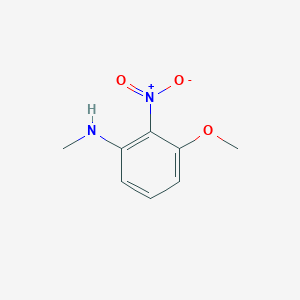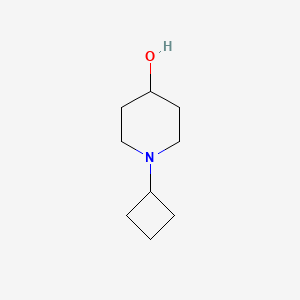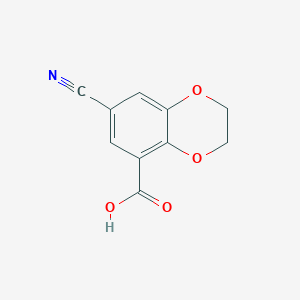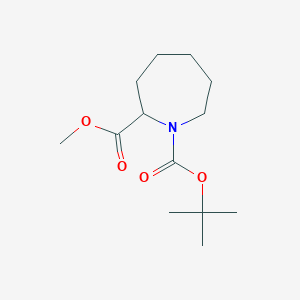
1-terc-butil 2-metil azepano-1,2-dicarboxilato
Descripción general
Descripción
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. It is characterized by the presence of a tert-butyl group and a methyl group attached to the azepane ring, along with two carboxylate groups at the 1 and 2 positions of the ring.
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used as a probe or reagent in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can be synthesized through various synthetic routes, including the following:
Nucleophilic Substitution Reaction: This involves the reaction of a suitable azepane derivative with a tert-butylating agent and a methylating agent under controlled conditions.
Ring-Closing Metathesis: This method involves the formation of the azepane ring through the metathesis of a diene precursor in the presence of a suitable catalyst.
Hydrolysis of Esters: The compound can also be synthesized by the hydrolysis of esters derived from azepane derivatives.
Industrial Production Methods: In an industrial setting, the production of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate typically involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the azepane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated compounds and alkylated derivatives.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug synthesis, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 2-ethyl azepane-1,2-dicarboxylate: This compound differs by having an ethyl group instead of a methyl group.
1-tert-Butyl azepane-1,2-dicarboxylate: This compound lacks the methyl group at the 2 position.
2-methyl azepane-1,2-dicarboxylate: This compound lacks the tert-butyl group at the 1 position.
Uniqueness: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is unique due to the presence of both the tert-butyl and methyl groups, which can influence its reactivity and biological activity. This combination of groups may provide distinct advantages in synthetic applications and potential therapeutic uses.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFKKMDHRUNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



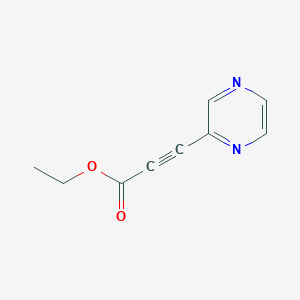
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
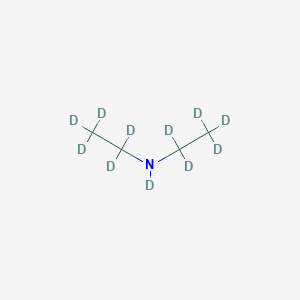
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
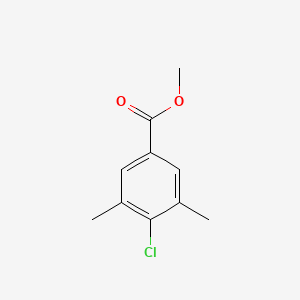
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
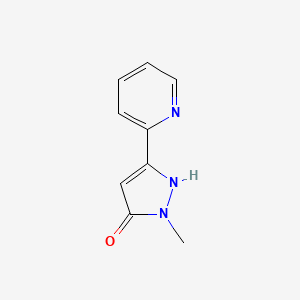
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
